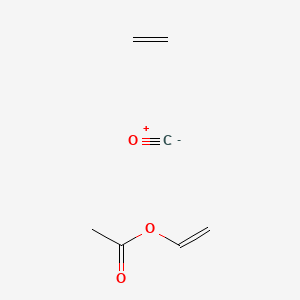
Carbon monoxide;ethene;ethenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon monoxide;ethene;ethenyl acetate, is a synthetic polymer known for its versatility and wide range of applications. This compound is formed by the polymerization of acetic acid ethenyl ester (vinyl acetate), carbon monoxide, and ethene (ethylene). The resulting polymer exhibits unique properties that make it valuable in various industrial and scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid ethenyl ester, polymer with carbon monoxide and ethene, typically involves a copolymerization reaction. This process is catalyzed by transition metal catalysts, such as palladium complexes. The reaction conditions often include moderate temperatures and pressures to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The process involves the continuous feeding of acetic acid ethenyl ester, carbon monoxide, and ethene into the reactor, along with the catalyst. The reaction mixture is maintained at optimal conditions to ensure high yield and quality of the polymer. The resulting polymer is then purified and processed into various forms for different applications.
Analyse Des Réactions Chimiques
Types of Reactions
Carbon monoxide;ethene;ethenyl acetate, undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can modify the polymer’s structure and improve its performance in specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and better chemical resistance. These modified polymers find applications in various industries, including automotive, packaging, and electronics.
Applications De Recherche Scientifique
Carbon monoxide;ethene;ethenyl acetate, has a wide range of scientific research applications:
Chemistry: The polymer is used as a precursor for the synthesis of other complex polymers and materials.
Biology: It is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: The polymer is used in the formulation of medical devices and controlled-release drug delivery systems.
Industry: It finds applications in coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The mechanism of action of acetic acid ethenyl ester, polymer with carbon monoxide and ethene, varies depending on its application. In drug delivery systems, the polymer acts as a carrier, encapsulating the drug and releasing it slowly over time. The release mechanism is often controlled by diffusion or degradation of the polymer matrix. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the encapsulated drug or material.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene-co-vinyl acetate: A copolymer of ethylene and vinyl acetate, known for its flexibility and toughness.
Polyvinyl acetate: A polymer of vinyl acetate, commonly used in adhesives and coatings.
Ethylene-vinyl alcohol copolymer: A copolymer of ethylene and vinyl alcohol, known for its excellent barrier properties.
Uniqueness
Carbon monoxide;ethene;ethenyl acetate, stands out due to its unique combination of properties, such as enhanced thermal stability, chemical resistance, and mechanical strength. These properties make it suitable for a wide range of applications, from industrial uses to advanced scientific research.
Propriétés
Numéro CAS |
26337-35-9 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
carbon monoxide;ethene;ethenyl acetate |
InChI |
InChI=1S/C4H6O2.C2H4.CO/c1-3-6-4(2)5;2*1-2/h3H,1H2,2H3;1-2H2; |
Clé InChI |
SQYFAXDCJCWIOT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC=C.C=C.[C-]#[O+] |
SMILES canonique |
CC(=O)OC=C.C=C.[C-]#[O+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















